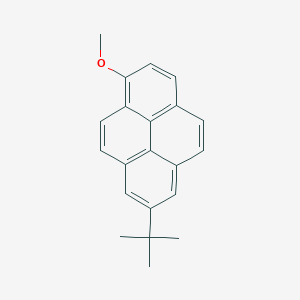

7-Tert-butyl-1-methoxypyrene

Description

7-Tert-butyl-1-methoxypyrene is a pyrene derivative functionalized with a tert-butyl group at the 7-position and a methoxy group at the 1-position. Pyrene, a polycyclic aromatic hydrocarbon (PAH), is widely studied for its photophysical properties, including strong fluorescence and excimer formation. The introduction of substituents like tert-butyl and methoxy groups modifies its electronic structure, solubility, and aggregation behavior.

Synthesis: The compound is synthesized via a multi-step process. As described in , precursor 1,3-dibromo-7-tert-butylpyrene undergoes substitution reactions. The tert-butyl group is likely introduced early to sterically shield the pyrene core, influencing reactivity at adjacent positions.

Properties

CAS No. |

189371-39-9 |

|---|---|

Molecular Formula |

C21H20O |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

7-tert-butyl-1-methoxypyrene |

InChI |

InChI=1S/C21H20O/c1-21(2,3)16-11-14-6-5-13-8-10-18(22-4)17-9-7-15(12-16)19(14)20(13)17/h5-12H,1-4H3 |

InChI Key |

QGLBFZUILRSYNX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4)OC)C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-tert-butyl-1-methoxypyrene typically involves the electrophilic aromatic substitution of pyrene. The 2 and 7 positions of pyrene are less reactive towards electrophilic substitution compared to the 1, 3, 6, and 8 positions. selective substitution can be achieved using bulky electrophiles such as tert-butyl chloride . The methoxylation at the 1 position can be carried out using methanol in the presence of a strong acid catalyst .

Industrial Production Methods

Small-scale laboratory synthesis remains the primary method for obtaining this compound .

Chemical Reactions Analysis

Types of Reactions

7-Tert-butyl-1-methoxypyrene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups at specific positions on the pyrene core.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Tert-butyl-1-methoxypyrene has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecular architectures.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe.

Industry: Utilized in the development of organic electronic materials and optoelectronic devices.

Mechanism of Action

The mechanism of action of 7-tert-butyl-1-methoxypyrene involves its interaction with molecular targets through its aromatic core and functional groups. The tert-butyl and methoxy groups influence the electronic properties of the pyrene core, affecting its reactivity and interactions with other molecules . The specific pathways and molecular targets depend on the context of its application, such as in photophysical studies or biological interactions .

Comparison with Similar Compounds

Key Properties :

- Electron Donor/Acceptor Effects: The methoxy group acts as an electron donor, enhancing fluorescence quantum yield by stabilizing excited states.

- Steric Effects : The bulky tert-butyl group reduces π-π stacking, improving solubility in organic solvents and mitigating aggregation-induced quenching .

- Photostability : Substitution at the 1- and 7-positions may reduce photodegradation compared to unsubstituted pyrene.

Table 1: Substituent Effects on Pyrene Derivatives

Key Comparisons :

Electron-Donating vs. Extended Conjugation :

- 7-Tert-butyl-1-methoxypyrene relies on the methoxy group for electron donation, leading to moderate fluorescence red-shifting. In contrast, ethynyl-substituted analogs like 2c exhibit broader absorption due to extended π-conjugation .

- The tert-butyl group in 7-tert-butyl-1-methoxypyrene improves solubility compared to 1-methoxypyrene but may reduce intermolecular interactions critical for excimer formation.

Positional Effects :

- Substitution at the 1-position (as in 1-methoxypyrene) maximizes steric and electronic effects on the pyrene core. Derivatives with substituents at adjacent positions (e.g., 2-methoxy) may exhibit altered photophysical behavior.

Synthetic Complexity :

- 7-Tert-butyl-1-methoxypyrene requires precise regioselective substitution, while bis-substituted analogs (e.g., 2c) involve multi-step coupling reactions, as seen in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.